molecular formula C6H15O15P3 B12846830 D-myo-Inositol 3,4,5-triphosphate

D-myo-Inositol 3,4,5-triphosphate

Cat. No.: B12846830
M. Wt: 420.10 g/mol
InChI Key: GKDKOMAJZATYAY-WWHKVMGRSA-N
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Description

D-myo-Inositol 3,4,5-triphosphate: is a member of the inositol phosphate family, which plays a crucial role in cellular signaling. It is a structural analog of D-myo-Inositol 1,4,5-triphosphate and is involved in various biological processes, including the regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-myo-Inositol 3,4,5-triphosphate can be synthesized through the phosphorylation of D-myo-Inositol. The process involves the use of specific reagents and catalysts to introduce phosphate groups at the 3, 4, and 5 positions of the inositol ring. The reaction typically requires controlled conditions, including temperature and pH, to ensure the correct placement of the phosphate groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually produced in a lyophilized powder form for ease of storage and handling .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 3,4,5-triphosphate undergoes various chemical reactions, including:

    Phosphorylation: Introduction of phosphate groups.

    Hydrolysis: Breaking down of the compound in the presence of water.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-myo-Inositol 3,4,5-triphosphate is widely used in scientific research due to its role in cellular signaling. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of other inositol phosphates.

    Biology: Studies on intracellular calcium signaling and its effects on cellular functions.

    Medicine: Research on its potential therapeutic effects in diseases related to calcium signaling dysregulation.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

D-myo-Inositol 3,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and gene expression. The compound interacts with molecular targets such as the inositol trisphosphate receptor, which plays a key role in calcium signaling pathways .

Comparison with Similar Compounds

  • D-myo-Inositol 1,4,5-triphosphate
  • D-myo-Inositol 1,3,4,5-tetraphosphate
  • L-α-Phosphatidyl-D-myo-inositol 3,4,5-triphosphate

Comparison: D-myo-Inositol 3,4,5-triphosphate is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. While D-myo-Inositol 1,4,5-triphosphate is more potent in initiating calcium release, this compound has a lower affinity for the inositol trisphosphate receptor, making it less effective in calcium signaling. its structural uniqueness allows it to participate in different signaling pathways and regulatory mechanisms .

Properties

Molecular Formula

C6H15O15P3

Molecular Weight

420.10 g/mol

IUPAC Name

[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1

InChI Key

GKDKOMAJZATYAY-WWHKVMGRSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Origin of Product

United States

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